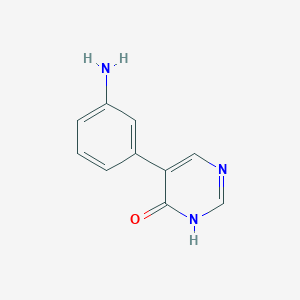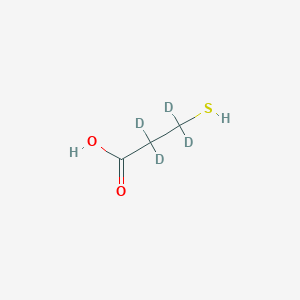
3-Mercaptopropionic-2,2,3,3-d4 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 3-Mercaptopropiónico-2,2,3,3-d4 es un compuesto marcado isotópicamente, específicamente deuterado, lo que significa que ciertos átomos de hidrógeno en la molécula son reemplazados por deuterio. Este compuesto es un derivado del ácido 3-mercaptopropiónico, un compuesto organosulfurado con la fórmula HSCD₂CD₂COOH. Es una molécula bifuncional que contiene tanto grupos ácido carboxílico como tiol, lo que la convierte en un reactivo valioso en diversas reacciones químicas y aplicaciones de investigación .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación del Ácido 3-Mercaptopropiónico-2,2,3,3-d4 generalmente implica la deuteración del ácido 3-mercaptopropiónico. Un método común incluye la reacción del acrilato de sodio con hidrosulfuro de sodio o sulfuro de sodio, seguida de la adición de óxido de deuterio (D₂O) para reemplazar los átomos de hidrógeno con deuterio . Las condiciones de reacción a menudo implican temperaturas y presiones controladas para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial del Ácido 3-Mercaptopropiónico-2,2,3,3-d4 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y disolventes de grado industrial, con un seguimiento cuidadoso de los parámetros de reacción para maximizar la eficiencia y minimizar los residuos. El producto final se purifica típicamente mediante técnicas de cristalización y destilación .
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido 3-Mercaptopropiónico-2,2,3,3-d4 experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo tiol puede oxidarse para formar disulfuros.
Reducción: El grupo ácido carboxílico puede reducirse para formar alcoholes.
Sustitución: El grupo tiol puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según el producto deseado, pero a menudo implican temperaturas, disolventes y catalizadores específicos .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen disulfuros, alcoholes y derivados de tiol sustituidos. Estos productos son intermediarios valiosos en diversas síntesis químicas y aplicaciones industriales .
Aplicaciones Científicas De Investigación
El Ácido 3-Mercaptopropiónico-2,2,3,3-d4 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como estándar en estudios de marcado isotópico.
Biología: Se emplea en la investigación metabólica para estudiar vías in vivo utilizando el marcado isotópico estable.
Medicina: Se utiliza en el diagnóstico clínico para la obtención de imágenes y el diagnóstico, así como en el cribado neonatal.
Industria: Se aplica en la producción de estabilizadores de PVC, agentes de reticulación de polímeros y como agente aromatizante en la industria alimentaria y de bebidas
Mecanismo De Acción
El mecanismo de acción del Ácido 3-Mercaptopropiónico-2,2,3,3-d4 implica su interacción con dianas moleculares y vías específicas. Por ejemplo, actúa como un inhibidor competitivo de la descarboxilasa del glutamato, afectando los niveles de neurotransmisores en el cerebro. Además, inhibe la oxidación de los ácidos grasos en las mitocondrias al interferir con la acil-CoA deshidrogenasa de cadena larga .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3-mercaptopropiónico: La versión no deuterada del compuesto.
Ácido tioláctico (ácido 2-mercaptopropiónico): Otro compuesto organosulfurado con grupos funcionales similares.
Alilglicina: Un compuesto con efectos inhibitorios similares sobre la descarboxilasa del glutamato
Singularidad
El Ácido 3-Mercaptopropiónico-2,2,3,3-d4 es único debido a su marcado isotópico, lo que proporciona ventajas distintas en las aplicaciones de investigación. La presencia de átomos de deuterio permite un seguimiento y un análisis precisos en estudios metabólicos, lo que lo convierte en una herramienta valiosa tanto en la investigación académica como industrial .
Propiedades
Fórmula molecular |
C3H6O2S |
|---|---|
Peso molecular |
110.17 g/mol |
Nombre IUPAC |
2,2,3,3-tetradeuterio-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5)/i1D2,2D2 |
Clave InChI |
DKIDEFUBRARXTE-LNLMKGTHSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)O)C([2H])([2H])S |
SMILES canónico |
C(CS)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


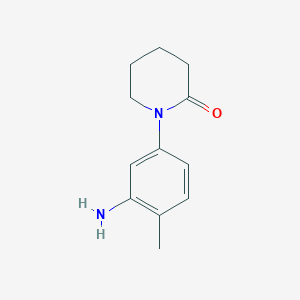
![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)
![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)
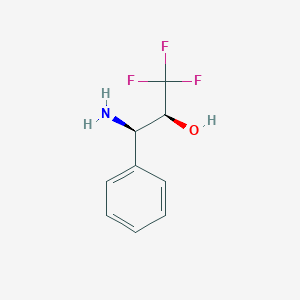
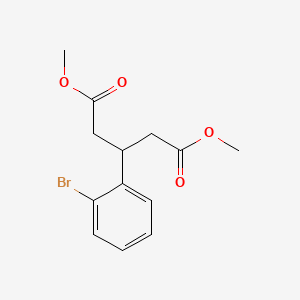
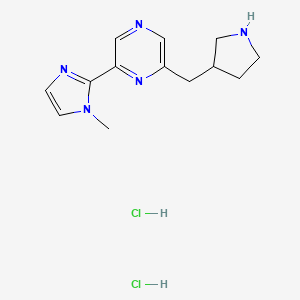
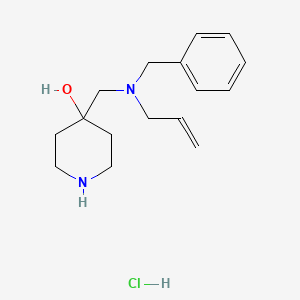
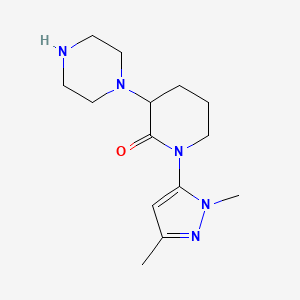
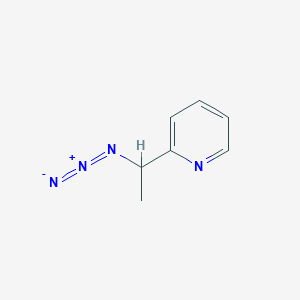
![6,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B12314704.png)
![1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B12314706.png)
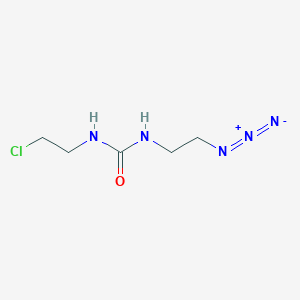
![rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans](/img/structure/B12314709.png)
